2-Acetoxy-2',3'-dichlorobenzophenone
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Overview
Description
2-Acetoxy-2’,3’-dichlorobenzophenone is a chemical compound with the molecular formula C15H10Cl2O3. It is known for its unique structure, which includes an acetoxy group and two chlorine atoms attached to a benzophenone core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-2’,3’-dichlorobenzophenone typically involves the acetylation of 2’,3’-dichlorobenzophenone. The reaction is carried out using acetic anhydride and a catalyst such as pyridine under controlled temperature conditions. The reaction yields the desired product along with acetic acid as a byproduct.
Industrial Production Methods
In an industrial setting, the production of 2-Acetoxy-2’,3’-dichlorobenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-2’,3’-dichlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
2-Acetoxy-2’,3’-dichlorobenzophenone is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetoxy-2’,3’-dichlorobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetoxybenzophenone
- 2’,3’-Dichlorobenzophenone
- 2-Hydroxy-2’,3’-dichlorobenzophenone
Uniqueness
2-Acetoxy-2’,3’-dichlorobenzophenone is unique due to the presence of both acetoxy and dichloro groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits enhanced reactivity and a broader range of applications in scientific research.
Properties
IUPAC Name |
[2-(2,3-dichlorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)20-13-8-3-2-5-10(13)15(19)11-6-4-7-12(16)14(11)17/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVGKMFIPNOAAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641597 |
Source
|
Record name | 2-(2,3-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-76-7 |
Source
|
Record name | 2-(2,3-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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